molecular formula C10H11N3 B11913174 1-(Quinoxalin-2-yl)ethanamine

1-(Quinoxalin-2-yl)ethanamine

Cat. No.: B11913174
M. Wt: 173.21 g/mol
InChI Key: YITXQQSVANLVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinoxalin-2-yl)ethanamine (CAS 857936-47-1) is a quinoxaline derivative supplied with a minimum purity of 97%. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. Quinoxaline serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological profile. Researchers value this core structure for developing novel therapeutic agents, particularly in oncology and infectious disease. Recent studies highlight the significant potential of quinoxaline derivatives as anticolorectal agents. These compounds can act through multiple mechanisms, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are important effectors in the initiation and development of colorectal cancer . Furthermore, quinoxaline-based Schiff bases and hydrazone derivatives have demonstrated promising in vitro antibacterial and antifungal activities , showing efficacy against several standard bacterial strains and multi-drug resistant bacteria (MDRB) . The broad utility of the quinoxaline nucleus also extends to other research areas, including antitubercular, anti-inflammatory, and antiviral agent development . As a chemical building block, this compound features a reactive primary amine group. This functional group makes it a versatile synthetic intermediate, readily undergoing condensation reactions to form Schiff bases or serving as a point for further molecular diversification. Researchers can utilize this compound to create novel derivatives for screening against biological targets or for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-quinoxalin-2-ylethanamine

InChI

InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3

InChI Key

YITXQQSVANLVGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N=C1)N

Origin of Product

United States

Synthetic Methodologies for 1 Quinoxalin 2 Yl Ethanamine and Analogues

Classical and Green Chemistry Approaches to Quinoxaline (B1680401) Nucleus Synthesis

The foundational step in generating compounds like 1-(quinoxalin-2-yl)ethanamine is the efficient construction of the quinoxaline ring system. Methodologies have evolved from classical, high-temperature reactions to more sustainable, green chemistry protocols.

Condensation Reactions with 1,2-Dicarbonyl Compounds and 1,2-Diamines

The most traditional and widely utilized method for synthesizing the quinoxaline nucleus is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. chemicalbook.com This reaction is generally facile, but historical methods often required harsh conditions, such as refluxing in ethanol (B145695) or acetic acid for extended periods (2–12 hours), yielding moderately effective results (34–85% yields). Current time information in Bangalore, IN.tandfonline.com

In recent years, significant efforts have been made to develop greener and more efficient catalytic systems for this condensation. These advancements focus on milder conditions, shorter reaction times, and the use of environmentally benign catalysts and solvents. A variety of catalysts have been explored, ranging from simple organic acids to metal-based and heterogeneous catalysts, often enabling the reaction to proceed at room temperature with high to excellent yields. Current time information in Bangalore, IN.sapub.org For instance, the use of phenol (B47542) as a catalyst in an ethanol-water mixture provides a simple, efficient, and green procedure for this transformation. Current time information in Bangalore, IN. Similarly, organocatalysts like citric acid and camphorsulfonic acid have been employed successfully, promoting the reaction in green solvents like ethanol. rsc.orgdaneshyari.com The mechanism typically involves the protonation of a carbonyl group by the catalyst, facilitating nucleophilic attack by the diamine, followed by cyclization and dehydration to form the aromatic quinoxaline ring. rsc.orgnih.gov

Interactive Data Table: Comparison of Catalysts in Quinoxaline Synthesis via Condensation
CatalystSolventTemperatureTimeYield (%)Reference
Phenol (20 mol%)Ethanol/WaterRoom Temp.10-30 min90-98 Current time information in Bangalore, IN.
Camphorsulfonic Acid (20 mol%)EthanolRoom Temp.2-8 h85-95 rsc.org
Citric AcidEthanolRoom Temp.< 1 min~94 daneshyari.com
Cerium (IV) Ammonium (B1175870) Nitrate (CAN)Acetonitrile/WaterRoom Temp.~20 min80-98 mdpi.com
Bentonite K-10 ClayEthanolRoom Temp.~20 min~95 mdpi.com
Polymer Supported Sulphanilic AcidEthanolRoom Temp./Reflux2-7 h89-98 sapub.org
No Catalyst (Classical)Ethanol/Acetic AcidReflux2-12 h34-85 Current time information in Bangalore, IN.tandfonline.com

Oxidative Cyclization Methodologies

Alternative to the direct condensation of dicarbonyls, oxidative cyclization pathways provide access to the quinoxaline core from different starting materials. One prominent method involves the reaction of o-phenylenediamines with α-hydroxy ketones, which requires an oxidant to facilitate the tandem oxidative condensation. acs.orgresearchgate.net

A more recent innovation is the tandem oxidative azidation and cyclization of N-arylenamines. nih.govresearchgate.net In this approach, readily available N-arylenamines react with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of an oxidant like (diacetoxyiodo)benzene. nih.govresearchgate.net This process forms two new carbon-nitrogen bonds in a sequential manner under mild conditions. The proposed mechanism involves an initial oxidative azidation of the enamine to form a vinyl azide intermediate, which then undergoes further oxidation and cyclization to yield the quinoxaline product. researchgate.net An electrochemical approach to this transformation has also been developed, avoiding the need for chemical oxidants and aligning with green chemistry principles. ripublication.com

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for constructing the quinoxaline scaffold, offering novel reaction pathways and access to a diverse range of derivatives. researchgate.netbu.edu Metals such as palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co) have been successfully employed. researchgate.netresearchgate.netresearchgate.net

These catalytic systems can be applied in several ways:

Cross-Coupling Reactions: Chloroquinoxalines are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various substituents onto a pre-formed quinoxaline ring. researchgate.net

Annulation/Cyclization Reactions: Transition metals can catalyze the direct formation of the quinoxaline ring. For example, copper has been used to catalyze the annulation of o-phenylenediamine (B120857) and phenacyl bromides. libretexts.org Iron catalysts, such as FeCl₃, have been used to synthesize pyrrolo[1,2-a]quinoxalines from aryl acetic acids and 1-(2-aminoaryl)pyrroles. researchgate.net

Heterogeneous Catalysis: To enhance sustainability, transition metals have been supported on various materials. A reusable cobalt-based catalyst on N,P co-doped porous carbon has been reported for the synthesis of quinoxalines from vicinal diols and 2-nitroanilines without the need for a base. researchgate.net Similarly, transition metals (Mo, Fe, Co, Cu) doped onto carbon aerogels have proven to be active and selective catalysts for the synthesis from o-phenylenediamine and α-hydroxy ketones. researchgate.net

Interactive Data Table: Examples of Transition Metal-Catalyzed Quinoxaline Synthesis
Metal CatalystReactantsReaction TypeKey FeaturesReference
FeCl₃Aryl acetic acids, 1-(2-aminoaryl)pyrrolesCyclizationSynthesis of pyrrolo[1,2-a]quinoxalines researchgate.net
Co@NCPVicinal diols, 2-nitroanilinesCyclizationReusable heterogeneous catalyst, base-free researchgate.net
Cu(I)2,3-dichloroquinoxaline, terminal alkynesCross-CouplingUltrasound-assisted, green solvent (PEG-400) researchgate.net
Pd(OAc)₂Chloroquinoxalines, various nucleophilesCross-CouplingConstruction of C-C, C-N, C-O, C-S bonds researchgate.net
Mo-doped Carbon Aerogelo-phenylenediamine, benzoinOxidative CondensationHigh selectivity and conversion researchgate.net

Organocatalytic Synthesis Pathways

Organocatalysis represents a significant advancement in green chemistry, avoiding the use of potentially toxic and expensive metals. thieme-connect.commdpi.com For quinoxaline synthesis, several organocatalysts have been identified that efficiently promote the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions. rsc.orgacsgcipr.orglibretexts.org

Notable organocatalysts include:

Amino Acids: L-Proline has been shown to be an effective catalyst for this transformation, particularly under solvent-free conditions.

Acids: Camphorsulfonic acid (CSA) and simple phenol have been used to catalyze the reaction in green solvents like ethanol or ethanol/water mixtures at room temperature. Current time information in Bangalore, IN.rsc.org

Ammonium Salts: Specialized organocatalysts like 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) and 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (B91526) (BFPHP) have been developed and shown to be highly efficient, often in aqueous media. acsgcipr.orglibretexts.org

These catalysts generally function by activating the carbonyl group towards nucleophilic attack, similar to acid catalysis, but offer advantages in terms of cost, low toxicity, and environmental impact. rsc.orgthieme-connect.com

Solvent-Free and Microwave-Assisted Protocols

To further align with the principles of green chemistry, solvent-free and microwave-assisted synthetic protocols have been extensively developed for quinoxaline synthesis. thieme-connect.com These methods dramatically reduce reaction times, minimize waste, and often increase product yields.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the condensation of 1,2-diamines and 1,2-dicarbonyls, reducing reaction times from hours to mere minutes. This technique has been successfully applied with and without catalysts. For example, iodine has been used as a catalyst in a water/ethanol mixture under microwave conditions to produce quinoxalines in excellent yields. Solvent-free microwave-assisted synthesis is also a powerful approach, providing high yields in as little as five minutes.

Solvent-Free Synthesis: Reactions can be performed by grinding or homogenizing the solid reactants, sometimes with a solid support like silica (B1680970) gel or alumina, or with a catalytic amount of a liquid to assist grinding. A recently developed method uses a mini cell homogenizer to achieve the synthesis of quinoxalines in minutes without any solvent or catalyst, resulting in a near-zero E-factor (Environmental factor).

Strategies for Introducing and Modifying the Ethanamine Moiety at Position 2 of the Quinoxaline Ring

Once the quinoxaline nucleus is formed, the introduction of the specific 1-ethanamine side chain at the C2 position is the next critical challenge. While direct synthesis of this compound is not extensively documented, several established chemical transformations on quinoxaline derivatives provide viable pathways.

A highly plausible and efficient strategy is reductive amination . researchgate.net This two-part method involves the reaction of a ketone with an amine to form an imine, which is then reduced to the target amine.

Synthesis of 2-Acetylquinoxaline (B1338386): The necessary precursor, 2-acetylquinoxaline, can be synthesized through various routes. One method involves the condensation of o-phenylenediamine with pyruvic acid to form 3-methylquinoxalin-2-one, which can be further elaborated. rsc.org Another approach is the reaction of 2-chloroquinoxaline (B48734) with a suitable acetyl equivalent. The synthesis of 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide is well-established in the synthesis of the veterinary drug Maquindox. thieme-connect.com

Reductive Amination: With 2-acetylquinoxaline in hand, it can be reacted with ammonia (B1221849) (or an ammonia source) to form the corresponding imine. This intermediate is then reduced in situ to yield this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Another key strategy involves nucleophilic aromatic substitution (SₙAr) on a 2-haloquinoxaline, typically 2-chloroquinoxaline.

Direct reaction of 2-chloroquinoxaline with 1-aminoethanol (B1580991) could be followed by conversion of the hydroxyl group to a leaving group and subsequent reduction.

Alternatively, 2-chloroquinoxaline can react with various nitrogen nucleophiles. For instance, reaction with ethylamine (B1201723) has been used to produce N-ethylquinoxalin-2-amine, an analogue of the target compound. Synthesizing analogues with aminoalkyl side chains has been achieved by reacting 2-chloroquinoxaline with different amines, often in a green solvent like PEG-400.

Finally, modification of other functional groups at the C2 position can provide access to the ethanamine moiety. For example, the transformation of an aldehyde group on 2-acetylquinoxaline derivatives via bromination and subsequent substitution with amines has been used to create α-aminoketones, which are structurally related. researchgate.net

Amination Reactions on Halogenated Quinoxalines

Direct amination of a pre-formed quinoxaline ring is a common strategy for synthesizing aminoquinoxaline analogues, though not for the direct synthesis of this compound itself. This approach typically involves the reaction of a halogenated quinoxaline, such as 2-chloroquinoxaline, with an amine nucleophile. These reactions proceed via either nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system activates the C2 and C3 positions towards nucleophilic attack, making SNAr feasible with potent nucleophiles like ammonia or primary and secondary amines . However, for less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed Buchwald-Hartwig amination is the method of choice. This reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs2CO3) to facilitate the C-N bond formation . These methods are highly effective for producing N-substituted 2-aminoquinoxalines, which are important structural analogues of the target compound.

Table 1: Examples of Amination Reactions on 2-Chloroquinoxaline
Amine NucleophileReaction TypeTypical ConditionsProduct (Analogue)
Ammonia (NH₃)SNArHigh pressure, high temperature, Cu catalystQuinoxalin-2-amine (B120755)
MorpholineBuchwald-Hartwig CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C2-(Morpholin-4-yl)quinoxaline
AnilineBuchwald-Hartwig CouplingPd(OAc)₂, BINAP, NaOt-Bu, Toluene, 110 °CN-Phenylquinoxalin-2-amine
BenzylamineSNArK₂CO₃, DMSO, 120 °CN-Benzylquinoxalin-2-amine

Reductive Amination Pathways

Reductive amination represents the most direct and widely used method for the synthesis of this compound. This pathway commences with the corresponding ketone precursor, 1-(quinoxalin-2-yl)ethan-1-one. The ketone undergoes condensation with an ammonia source (e.g., ammonia, ammonium acetate, ammonium chloride) to form an imine or enamine intermediate in situ. This intermediate is then immediately reduced to the desired primary amine without being isolated.

A variety of reducing agents can be employed, with the choice depending on the desired reaction conditions and substrate tolerance. Sodium borohydride (NaBH₄) is a common and cost-effective choice. For reactions requiring milder conditions to avoid reduction of the quinoxaline ring itself, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are preferred. Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is another effective method. This approach provides a high-yielding and straightforward route to the racemic final product.

Table 2: Reductive Amination of 1-(Quinoxalin-2-yl)ethan-1-one
Ammonia SourceReducing AgentSolventTypical Yield
Ammonium AcetateSodium Cyanoborohydride (NaBH₃CN)Methanol (B129727)75-90%
Ammonia (in Methanol)Hydrogen (H₂), Raney NickelMethanol80-95%
Ammonium ChlorideSodium Triacetoxyborohydride (STAB)Dichloroethane (DCE)70-85%
Ammonium FormateFormic Acid (Leuckart-Wallach reaction)Formic Acid60-75%

Multi-Component Reactions for Direct Functionalization

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. For the synthesis of functionalized quinoxalines, the classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By using a suitably functionalized dicarbonyl precursor, one can directly access complex quinoxaline derivatives . For instance, the reaction between o-phenylenediamine and a protected version of 3-aminobutan-2-one (B1622711) could theoretically yield the target scaffold in a highly convergent manner.

More advanced MCRs focus on the direct C-H functionalization of the quinoxaline core. These innovative methods bypass the need for pre-halogenated or organometallic quinoxaline derivatives. For example, a palladium-catalyzed three-component reaction involving a quinoxaline, an alkene, and an amine source could potentially construct the desired side chain directly onto the C2 position. While synthetically challenging, such approaches are at the forefront of modern organic chemistry and offer unparalleled synthetic efficiency . A well-established MCR for a related class of compounds is the Groebke–Blackburn–Bienaymé reaction, which combines an isocyanide, an aldehyde, and an amino-azaheterocycle to generate fused imidazoles, demonstrating the power of MCRs in this chemical space.

Stereoselective Synthesis of Chiral this compound Enantiomers

The carbon atom bearing the amino group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-. For many applications, isolating or synthesizing a single enantiomer is critical. This can be achieved through two primary strategies: chiral resolution or asymmetric synthesis.

Chiral Resolution: The racemic mixture, typically prepared via reductive amination (Section 2.2.2), can be separated into its constituent enantiomers. This is commonly done by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid. The diastereomers exhibit different solubilities, allowing one to be selectively crystallized and isolated. After separation, the pure enantiomer of the amine is recovered by treatment with a base. Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) can be used for direct separation.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. A prominent method is the asymmetric reductive amination of 1-(quinoxalin-2-yl)ethan-1-one. This involves using a chiral catalyst or a chiral auxiliary.

Catalytic Asymmetric Hydrogenation: The imine formed from the ketone and ammonia can be reduced using a chiral transition metal catalyst, such as a Ruthenium- or Iridium-based complex with a chiral phosphine ligand (e.g., (R)-BINAP). This can generate the product with high enantiomeric excess (e.e.).

Chiral Auxiliary: A chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be used in the reductive amination step. This forms a diastereomeric secondary amine. Subsequent cleavage of the chiral auxiliary (e.g., via hydrogenolysis) yields the desired enantiomerically enriched primary amine.

Table 3: Comparison of Stereoselective Synthesis Methods
MethodChiral SourceKey StepTypical Outcome
Chiral Resolution(+)-Tartaric AcidDiastereomeric salt crystallization(R)- or (S)-enantiomer, >98% e.e.
Asymmetric HydrogenationRu/(R)-BINAP CatalystAsymmetric reduction of imine(R)-enantiomer, 85-99% e.e.
Chiral Auxiliary(S)-α-MethylbenzylamineDiastereoselective reductive amination followed by debenzylation(S)-enantiomer, >95% d.e. before cleavage
Preparative Chiral HPLCChiral Stationary Phase (e.g., Chiralcel OD)Chromatographic separation of enantiomers(R)- and (S)-enantiomers, >99% e.e.

Purification and Isolation Techniques for Novel Quinoxaline Amino Compounds

The successful isolation and purification of this compound from a crude reaction mixture is essential to obtain a sample of high purity for characterization and further use. Several standard and advanced laboratory techniques are employed.

Acid-Base Extraction: The basic nature of the amine group provides a powerful handle for purification. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid (e.g., 1 M HCl). The protonated amine salt partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH or Na₂CO₃) to a pH > 10, and the free amine is extracted back into a fresh organic solvent.

Column Chromatography: This is the most common method for purifying organic compounds. For this compound, silica gel is the standard stationary phase. Due to the basicity of the amine, which can cause tailing and poor separation on acidic silica, the eluent system is often modified. A typical eluent might be a gradient of methanol in dichloromethane, with a small amount (0.5-1%) of triethylamine (B128534) or ammonia added to the mobile phase to suppress interactions with silanol (B1196071) groups and ensure sharp, symmetrical peaks.

Crystallization/Recrystallization: If the final compound or one of its salts is a stable, crystalline solid, recrystallization is an excellent method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility, and then the solution is cooled slowly to allow pure crystals to form, leaving impurities behind in the mother liquor.

Table 4: Summary of Purification Techniques
TechniquePrincipleTypical Reagents/MaterialsPurpose
Acid-Base ExtractionDifferential solubility of the amine and its protonated saltEthyl Acetate, 1M HCl, 2M NaOHRemoval of neutral and acidic impurities
Column ChromatographyDifferential adsorption on a stationary phaseSilica Gel, Dichloromethane/Methanol, TriethylamineSeparation from byproducts and unreacted starting materials
RecrystallizationDifference in solubility between the compound and impurities at different temperaturesEthanol, Isopropanol, Ethyl Acetate/HexaneFinal purification to obtain a highly pure, crystalline solid
Preparative HPLCHigh-resolution chromatographic separationC18 or Chiral Stationary Phase, Acetonitrile/WaterHigh-purity isolation or enantiomeric separation

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of 1-(Quinoxalin-2-yl)ethanamine.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The quinoxaline moiety contains a benzenoid ring and a pyrazine (B50134) ring. The four protons on the benzenoid part (H-5, H-6, H-7, H-8) typically appear in the aromatic region (δ 7.5–8.5 ppm). Due to symmetry, H-5 and H-8, as well as H-6 and H-7, may exhibit similar chemical environments, leading to complex multiplet patterns. The lone proton on the pyrazine ring (H-3) is expected to be significantly deshielded and appear as a singlet at a lower field, often above δ 8.5 ppm.

The ethylamine side chain protons would include the methine proton (-CH), the methyl protons (-CH₃), and the amine protons (-NH₂). The methine proton, being adjacent to both the aromatic quinoxaline ring and the nitrogen atom, would appear as a quartet downfield in the aliphatic region. The methyl protons would resonate as a doublet at a higher field (further upfield). The amine protons typically present as a broad singlet, and their chemical shift can be variable due to factors like solvent, concentration, and hydrogen bonding. pdx.edu The predicted proton ratio of 3:1:2:4 (CH₃:CH:NH₂:Ar-H) would be confirmed by integration of the signals. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃~ 1.5 - 1.7Doublet (d)
-NH₂Variable (e.g., ~ 1.5 - 3.0)Broad Singlet (br s)
-CH~ 4.5 - 4.8Quartet (q)
Quinoxaline H-6, H-7~ 7.6 - 7.8Multiplet (m)
Quinoxaline H-5, H-8~ 8.0 - 8.2Multiplet (m)
Quinoxaline H-3~ 8.6 - 8.8Singlet (s)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected: six for the quinoxaline aromatic carbons, two for the ring-junction quaternary carbons, and two for the aliphatic ethylamine side chain.

The carbons of the quinoxaline ring are expected to resonate in the range of δ 125–160 ppm. researchgate.net Specifically, the C-2 carbon, to which the ethylamine group is attached, would appear significantly downfield due to the influence of the two adjacent nitrogen atoms. The quaternary carbons (C-4a, C-8a) would also be found in this aromatic region. Studies on substituted quinoxalines show that substituent effects can be used to predict chemical shifts with reasonable accuracy. rsc.org

The aliphatic carbons of the ethylamine side chain would appear upfield. The methine carbon (-CH), being directly attached to the aromatic system and the amine group, would be found around δ 45-55 ppm. The terminal methyl carbon (-CH₃) would be the most shielded, appearing at approximately δ 20-25 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~ 20 - 25
-CH~ 45 - 55
Quinoxaline C-5, C-6, C-7, C-8~ 128 - 132
Quinoxaline C-4a, C-8a (quaternary)~ 140 - 143
Quinoxaline C-3~ 144 - 146
Quinoxaline C-2 (quaternary)~ 155 - 160

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings. A key correlation would be observed between the methine (-CH) quartet and the methyl (-CH₃) doublet of the ethylamine side chain, confirming their adjacency. Correlations between the aromatic protons (H-5, H-6, H-7, H-8) would help delineate the coupling network within the benzenoid ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the -CH and -CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing the molecular fragments together. For example, the methine proton (-CH) should show a correlation to the quinoxaline C-2 carbon, confirming the attachment point of the side chain to the heterocyclic ring. The H-3 proton should show correlations to C-2 and the quaternary carbon C-4a.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would exhibit characteristic absorption bands for its primary amine and aromatic N-heterocyclic components.

The primary amine (-NH₂) group is expected to show two distinct, medium-intensity stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. wikieducator.orgorgchemboulder.com An N-H bending (scissoring) vibration should also be visible in the 1560–1640 cm⁻¹ range. wikipedia.org Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the quinoxaline ring would be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system are expected to produce a series of sharp bands in the 1400–1620 cm⁻¹ region. Finally, the C-N stretching vibration of the aliphatic amine would likely be found in the 1020–1250 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchPrimary AmineMedium (two bands)
3000 - 3100C-H StretchAromatic (Quinoxaline)Medium to Weak
2850 - 3000C-H StretchAliphatic (Ethyl)Medium
1560 - 1640N-H BendPrimary AmineStrong
1400 - 1620C=C and C=N StretchAromatic RingMedium to Strong
1020 - 1250C-N StretchAliphatic AmineMedium to Weak

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound (C₁₀H₁₁N₃), the molecular weight is approximately 173.22 g/mol . The molecular ion peak ([M]⁺) would be expected at m/z 173. As it contains an odd number of nitrogen atoms (three), this peak will conform to the nitrogen rule, having an odd nominal mass.

The fragmentation pattern would be dominated by cleavages adjacent to the amine and the stable quinoxaline ring. A primary and highly characteristic fragmentation pathway would be the α-cleavage of the C-C bond between the methine and methyl groups, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a highly stable, resonance-delocalized cation at m/z 158, which would likely be the base peak.

Another expected fragmentation is the cleavage of the bond between the methine carbon and the quinoxaline ring, which could lead to a quinoxaline fragment or a protonated quinoxaline ion. Fragmentation of the quinoxaline ring itself, though less common for the molecular ion, can occur in subsequent steps, often involving the loss of HCN (27 Da). nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentIdentity
173[C₁₀H₁₁N₃]⁺Molecular Ion ([M]⁺)
158[M - CH₃]⁺α-Cleavage, loss of methyl radical
130[C₈H₆N₂]⁺Quinoxaline radical cation
129[C₈H₅N₂]⁺Loss of H from quinoxaline fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The quinoxaline ring system, being an extended aromatic heterocycle, is the primary chromophore in this compound.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show multiple absorption bands characteristic of quinoxaline derivatives. acs.org These absorptions arise from π→π* transitions within the aromatic system. Typically, quinoxalines exhibit strong absorption bands in the range of 230-250 nm and another set of structured bands around 300-350 nm. researchgate.netnih.gov The lower wavelength absorptions correspond to higher energy transitions, while the bands above 300 nm are characteristic of the extended conjugation of the heterocyclic system. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the nature of substituents on the ring. nih.govnih.gov The ethylamine substituent is not expected to significantly alter the position of the main absorption maxima compared to the parent quinoxaline chromophore.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm)Type of TransitionChromophore
~ 240 - 250π → πQuinoxaline Ring
~ 310 - 330π → πQuinoxaline Ring

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While the crystal structure of this compound itself is not publicly available, the analysis of closely related quinoxaline derivatives offers significant insights into the likely solid-state conformation and packing of this molecule.

A pertinent example is the crystal structure of 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, which shares the core quinoxaline framework and an ethylamine-like substituent at the 2-position. iucr.org The crystallographic data for this compound can serve as a valuable reference for understanding the structural characteristics of the quinoxaline moiety in a crystalline environment.

Detailed Research Findings

The crystal structure of the racemic compound 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline was determined to confirm the formation of a di-substituted 6,8-dichloro quinoxaline with two stereogenic centers. iucr.org The analysis provides a basis for understanding the bond parameters and spatial arrangement of the quinoxaline ring system.

The crystallographic data reveals the precise bond lengths and angles of the quinoxaline core. The planarity of the quinoxaline ring system is a key feature, although slight deviations can occur due to substituent effects and crystal packing forces. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in stabilizing the crystal lattice. In the case of the analyzed derivative, hydrogen-bonding interactions were observed. iucr.org

The following tables summarize the key crystallographic data for 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, providing a model for the anticipated structural parameters of similar quinoxaline derivatives.

Crystal Data and Structure Refinement.
ParameterValue
Empirical formulaC₂₀H₁₆Cl₂N₄
Formula weight399.28
Temperature173(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit Cell Dimensions.
ParameterValue
a11.3931(3) Å
b10.3683(3) Å
c15.5388(5) Å
α90°
β104.991(3)°
γ90°
Volume1774.28(9) ų
Z4

Computational and Theoretical Investigations of 1 Quinoxalin 2 Yl Ethanamine Derivatives

Quantum Chemical Methods (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic electronic properties of quinoxaline (B1680401) derivatives. cecam.orgresearchgate.netnih.gov These methods provide a detailed picture of the electron distribution, molecular orbital energies, and reactivity of molecules, which are crucial for predicting their chemical behavior and stability. researchgate.netscispace.comresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying quinoxaline systems. researchgate.netresearchgate.netresearchgate.net These calculations help in optimizing molecular geometries and predicting spectroscopic properties, offering a theoretical foundation that complements experimental findings. scispace.comresearchgate.nettandfonline.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), known as frontier molecular orbitals (FMOs), is critical for understanding the chemical reactivity and kinetic stability of molecules. irjweb.comchalcogen.ro The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. irjweb.comdergipark.org.tr

In studies of quinoxaline derivatives, the HOMO-LUMO gap is used to predict their bioactivity and electronic properties. researchgate.netirjweb.comwu.ac.th For instance, DFT calculations on various quinoxaline derivatives have shown how different substituents affect the FMO energies. researchgate.net Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a reduced energy gap. researchgate.net This modulation of the HOMO-LUMO gap is crucial for designing molecules with specific electronic characteristics, such as for use in dye-sensitized solar cells or as NLO active materials. dergipark.org.trwu.ac.th

Table 1: Frontier Orbital Energies and Related Quantum Chemical Descriptors for Quinoxaline Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Method Source
Quinoxalin-2(1H)-one (QO) - - - DFT/B3LYP/6-311G researchgate.net
3-methylquinoxalin-2(1H)-one (MQO) - - - DFT/B3LYP/6-311G researchgate.net
3-aminoquinoxalin-2(1H)-one (AQO) - - - DFT/B3LYP/6-311G researchgate.net
Quinoxaline 1,4-dioxide -6.903 -2.193 4.71 DFT/B3LYP/6-311++G(d,p) researchgate.net

Note: Specific EHOMO and ELUMO values for QO, MQO, and AQO were not provided in the abstract, but the study noted that both electron-donating and electron-accepting substituents effectively reduce the energy gap. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.commdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). sciensage.infoajchem-a.com

For quinoxaline derivatives, MEP studies reveal key reactive sites. tandfonline.comnih.gov The nitrogen atoms of the quinoxaline ring and oxygen atoms of substituents are consistently shown as regions of high electron density (negative potential), making them susceptible to interactions with electrophiles. sciensage.infomdpi.com Conversely, the hydrogen atoms bonded to nitrogen often exhibit positive potential, indicating their role as hydrogen bond donors. biointerfaceresearch.com This information is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target. nih.govscispace.com

Table 2: MEP Analysis Findings for Quinoxaline Derivatives

Compound/Derivative Class Key Findings Potential Interaction Sites Source
Oxime ether derivatives of quinoxaline Positive sites are focused on the N-H bond's hydrogen; green (neutral) regions on phenyl rings and C-C bonds. Electrophilic attack at N-H hydrogen. biointerfaceresearch.com
11-Chloro-12(Methylsulfanyl) Quinoxaline Red/yellow (negative) potential observed around the nitrogen atoms of the quinoxaline ring. Electrophilic attack at nitrogen atoms. sciensage.info
General Quinoxaline Derivatives The molecular electrostatic potential map helps identify reactive sites responsible for intermolecular interactions. Varies based on substitution. tandfonline.comnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. biointerfaceresearch.com This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Quinoxaline Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type Source
LP(1) N5 π*(C6-C7) 20.31 Lone Pair -> Antibonding Pi biointerfaceresearch.com
LP(1) N8 π*(C7-C9) 22.84 Lone Pair -> Antibonding Pi biointerfaceresearch.com
π(C6-C7) π*(C9-C10) 20.25 Pi -> Antibonding Pi biointerfaceresearch.com

Note: Data is for a representative oxime ether derivative (compound 1d) from the cited study. biointerfaceresearch.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govekb.eg This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. conicet.gov.aradvion.com For quinoxaline derivatives, docking studies have been extensively used to investigate their potential as inhibitors for various biological targets, including enzymes involved in cancer and viral diseases. ekb.egnih.govnih.gov

These simulations have successfully identified key amino acid residues within the binding pockets of target proteins that interact with quinoxaline derivatives. researchgate.netnih.gov For example, studies targeting VEGFR-2, a key protein in angiogenesis, revealed that quinoxaline compounds form hydrogen bonds with crucial residues like ASP 1044 and GLU 883. ekb.eg Similarly, when targeting the colchicine-binding site of tubulin, imidazo[1,2-a]quinoxaline (B3349733) derivatives showed strong binding affinities, comparable to the known inhibitor colchicine. mdpi.com The results from docking, often presented as binding affinity scores (e.g., in kcal/mol), help in prioritizing compounds for synthesis and biological evaluation. ekb.egconicet.gov.ar

Table 4: Molecular Docking Results for Quinoxaline Derivatives Against Various Targets

Derivative Class Target Protein (PDB ID) Key Interacting Residues Binding Affinity/Score Source
Quinoxaline derivatives VEGFR-2 (2OH4) ASP 1044, GLU 883 -15.63 to -17.11 Kcal/mol ekb.eg
Imidazo[1,2-a]quinoxaline derivatives Tubulin (1SA0) Not specified -9.132 to -9.346 kcal/mol mdpi.com
Quinoxaline-2,3-dione derivatives Lung Cancer (6G77), Cervical Cancer (1M17) Not specified Not specified, but described as "promising" researchgate.net
Quinoxaline derivatives HIV Integrase Not specified Not specified, but used for selection advion.comnih.gov
Quinoxaline derivatives AMPA Receptor Glu-13, Tyr-16, Tyr-61, Arg-96, Met-196, Tyr-220 Not specified researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, assessing their stability and behavior over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can validate docking poses, analyze conformational changes, and provide a more accurate estimation of binding free energy. tandfonline.comnih.gov These simulations are essential for understanding the dynamic nature of molecular recognition. mdpi.com

For quinoxaline derivatives, MD simulations have been used to confirm the stability of their complexes with targets like HIV reverse transcriptase and tubulin. tandfonline.comnih.govmdpi.com Trajectory analyses, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), are monitored to ensure the complex remains stable throughout the simulation. mdpi.com For instance, MD studies on an imidazo[1,2-a]quinoxaline derivative bound to tubulin showed stable RMSD for the ligand, indicating it remained securely in the binding pocket over a 100 ns simulation. mdpi.com Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often coupled with MD to calculate binding free energies, offering a more refined prediction of binding affinity than docking scores alone. tandfonline.comnih.govpensoft.net

Table 5: Findings from Molecular Dynamics Simulations of Quinoxaline Derivatives

Derivative/Compound Target Protein Simulation Duration Key Findings Source
Methyl 2-[(2E)-3-oxo-1,2,3,4-tetrahydroquinoalin-2-ylidene] acetate HIV Reverse Transcriptase Not specified The derivative shows good binding affinity and conformational stability. tandfonline.comnih.gov
Imidazo[1,2-a]quinoxaline (Compound 1A2) Tubulin (colchicine-binding domain) 100 ns The ligand-protein complex retained conformational stability; stable RMSD and RMSF patterns observed. mdpi.com
2-aryl quinoxaline derivatives α-glucosidase 100 ns MD simulations were performed to assess the binding stability of the selected ligands. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. jksus.orgmdpi.com By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding ligand-based drug design. researchgate.netuns.ac.id This approach is particularly valuable when the 3D structure of the biological target is unknown.

Several QSAR studies have been performed on quinoxaline derivatives to design novel agents for various diseases, including cancer and HIV. advion.comnih.govnih.gov In one study, a 2D-QSAR model was developed for quinoxaline derivatives as anticancer agents against triple-negative breast cancer. nih.gov The model showed good statistical quality, with a squared correlation coefficient (r²) of 0.78 for the training set and a predictive r² of 0.68 for the external test set. nih.gov Another study on quinoxaline derivatives as anti-HIV agents used 3D-QSAR (CoMFA and CoMSIA) contour maps to suggest that incorporating bulky, hydrophobic, and electronegative groups could enhance potency. nih.gov These models provide crucial insights into the structural requirements for biological activity, facilitating the rational design of more potent derivatives. conicet.gov.arnih.govacs.org

Table 6: Statistical Results of QSAR Models for Quinoxaline Derivatives

Activity/Target QSAR Model Type r² (Training Set) q² (Cross-validation) pred_r² (Test Set) Source
Anti-TNBC (MDA-MB231 cell line) 2D-QSAR 0.78 0.71 0.68 nih.gov
Anti-HIV (Integrase inhibitors) 3D-QSAR (CoMFA/CoMSIA) Not specified Not specified Not specified nih.gov
Anti-HIV (NNRTIs) 3D-QSAR Not specified Not specified Not specified conicet.gov.ar
Anticancer (HeLa cell line) KPG method 0.94 Not specified Not specified sciencepublishinggroup.com

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Both 2D and 3D QSAR studies have been applied to quinoxaline derivatives to understand the key structural features governing their activity.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These methods provide a three-dimensional understanding of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of a molecule influence its biological activity. For instance, in the development of pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA), 3D-QSAR models were successfully developed. nih.gov The CoMFA and CoMSIA studies for this class of compounds yielded statistically significant models, indicating their predictive power. nih.gov

The generated 3D contour maps from these analyses guide medicinal chemists in modifying the lead structure to enhance activity. For example, a CoMFA model might indicate that bulky substituents in a particular region of the molecule are favorable for activity (indicated by a green contour), while another region might require less bulky groups (yellow contour). Similarly, electrostatic maps might show that an increase in positive charge (blue contour) or negative charge (red contour) in specific areas could lead to more potent derivatives.

A 3D-QSAR study on a series of quinoxaline-2-oxyacetate hydrazide derivatives as potential antifungal agents also provided valuable insights for designing more effective compounds. mdpi.com Such studies help in the rational design of new derivatives by highlighting the molecular fields that are critical for biological function.

Table 1: Example of Statistical Results from a 3D-QSAR Study on Quinoxaline-Related Derivatives

Model r² (Non-cross-validated correlation coefficient) q² (Cross-validated correlation coefficient)
CoMFA 0.938 Not specified
CoMSIA 0.895 Not specified

Data derived from a study on pyrimido-isoquinolin-quinones. nih.gov

Molecular Descriptors in Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. In QSAR studies, these descriptors are used as independent variables to predict the biological activity of a set of compounds.

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. These descriptors can be broadly categorized as:

Topological (2D) descriptors: These are derived from the 2D representation of a molecule and describe aspects like molecular size, shape, and branching.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms in a molecule and describe its 3D structure.

Electronic descriptors: These relate to the electronic properties of a molecule, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

In studies of quinoxaline derivatives, a combination of these descriptors is often used to build predictive models for various biological activities, including antimicrobial and anticancer effects. For example, the antibacterial activity of certain quinoxaline derivatives has been explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov The successful development of QSAR models for antimicrobial agents based on 2,4-disubstituted thiazoles clubbed with quinoxaline further underscores the utility of molecular descriptors in predicting biological activity. kthmcollege.ac.in

Table 2: Common Classes of Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives

Descriptor Class Examples Information Encoded
Steric Molar refractivity, van der Waals volume Molecular size and shape
Electronic Dipole moment, partial atomic charges Electron distribution
Topological Wiener index, Kier & Hall connectivity indices Atomic connectivity and branching
Hydrophobic LogP Lipophilicity and water solubility
Hydrogen Bonding Number of H-bond donors/acceptors Potential for hydrogen bond formation

In Silico Predictions of Molecular Interactions and Potential Biological Pathways

In silico techniques, particularly molecular docking, are crucial for predicting how a ligand (such as a 1-(quinoxalin-2-yl)ethanamine derivative) interacts with its biological target, which is typically a protein or enzyme. This method involves placing the ligand into the binding site of the target protein and calculating the most likely binding conformation and affinity.

Molecular docking studies on various quinoxaline derivatives have provided valuable insights into their mechanisms of action. For example, docking studies have been used to investigate the binding of novel quinoxaline derivatives to the active sites of enzymes like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are important targets in cancer and inflammation, respectively. rsc.orgrsc.org The results of these docking studies often correlate well with the experimentally observed biological activities. rsc.orgrsc.org

In another study, molecular docking was used to explore the insecticidal potential of novel quinoxaline derivatives against Aphis craccivora. acs.orgresearchgate.net The docking results identified a specific compound that exhibited the highest binding score, and the analysis revealed key interactions, such as hydrogen bonding with specific amino acid residues (e.g., Trp143) in the target protein. acs.orgresearchgate.net

Furthermore, in silico studies can help to elucidate the potential biological pathways affected by these compounds. By identifying the primary molecular targets through docking and other computational methods, researchers can infer the downstream signaling pathways that are likely to be modulated. For instance, the inhibition of histone deacetylase-4 by certain quinoxaline derivatives, as suggested by molecular docking, points towards an epigenetic mechanism of action in hepatocellular carcinoma. frontiersin.org It is also believed that the antimicrobial potency of some quinoxalines is due to their ability to inhibit DNA-directed RNA synthesis by binding to CpG sites on DNA. jddtonline.info

These computational predictions provide a strong foundation for further experimental validation and can significantly accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and biological testing.

Mechanistic Investigations of Quinoxaline Amine Derivatives at the Molecular Level

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of quinoxaline (B1680401) derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this privileged scaffold. researchgate.netresearchgate.netchimicatechnoacta.rursc.orgmdpi.comnih.gov The classical and most widely used method for preparing the quinoxaline core involves the condensation of an aromatic o-diamine, such as o-phenylenediamine (B120857), with an α-dicarbonyl compound. sapub.orgcusat.ac.inmdpi.com This reaction is generally facile and provides high yields of the corresponding quinoxaline. cusat.ac.in

The synthesis of the specific target compound, 1-(quinoxalin-2-yl)ethanamine, typically proceeds through a multi-step pathway. A common route involves the initial formation of a 2-substituted quinoxaline precursor, which is then elaborated to the final ethanamine derivative. One such precursor is 2-acetylquinoxaline (B1338386). sapub.orgchemscene.com

A plausible synthetic route to this compound is outlined below:

Step 1: Synthesis of Quinoxaline-2-carboxaldehyde One method to obtain a key intermediate, quinoxaline-2-carboxaldehyde, involves the condensation of D-glucose and o-phenylenediamine, followed by oxidation. sapub.org The reaction of D-glucose with o-phenylenediamine in the presence of an acid like acetic acid can yield 2-(D-arabino-tetritol-1-yl)quinoxaline. sapub.org Subsequent oxidative cleavage of the polyol side chain using an oxidizing agent like periodate (B1199274) furnishes quinoxaline-2-carboxaldehyde. sapub.org

Step 2: Formation of 1-(Quinoxalin-2-yl)ethanol The quinoxaline-2-carboxaldehyde can then be reacted with a methyl Grignard reagent, such as methyl magnesium iodide, in an ether solvent. sapub.org This reaction proceeds via nucleophilic addition of the methyl group to the carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide, yielding 1-(quinoxalin-2-yl)ethanol. sapub.org

Step 3: Oxidation to 2-Acetylquinoxaline The secondary alcohol, 1-(quinoxalin-2-yl)ethanol, can be oxidized to the corresponding ketone, 2-acetylquinoxaline, using an oxidizing agent like chromium trioxide (CrO₃). sapub.org

Step 4: Reductive Amination to this compound The final step to obtain this compound from 2-acetylquinoxaline is a reductive amination. This transformation can be achieved using various reagents and conditions. A common method involves the reaction of the ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This reduction can be accomplished using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation.

The mechanism of the key synthetic steps generally follows well-established principles of organic chemistry. The initial quinoxaline formation is a double condensation reaction. The Grignard reaction is a classic nucleophilic addition to a carbonyl group. The oxidation step involves the removal of two hydrogen atoms from the alcohol. The final reductive amination proceeds through the formation of a C=N double bond followed by its reduction.

Modern synthetic approaches often employ more efficient and environmentally friendly methods, such as microwave-assisted synthesis, the use of green solvents like PEG-400, or catalyst-free conditions where applicable, to improve yields and reduce reaction times. mdpi.comnih.govsapub.orgresearchgate.net For instance, the synthesis of various 2-amino quinoxaline derivatives has been reported via the reaction of 2-chloroquinoxaline (B48734) with different amines in PEG-400 at room temperature without a catalyst. researchgate.net

Studies on Molecular Targets and Binding Mechanisms

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.comimist.maresearchgate.netresearchgate.net These activities stem from the interaction of the quinoxaline scaffold and its substituents with various biological macromolecules. While specific studies on the molecular targets of this compound are not extensively reported, the known targets of structurally related quinoxaline derivatives provide valuable insights into its potential mechanisms of action.

A significant number of quinoxaline derivatives exert their anticancer effects by targeting key enzymes involved in cell growth and proliferation, such as protein kinases. researchgate.net Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For example, docking simulations of novel phenylisoxazole quinoxalin-2-amine (B120755) hybrids with α-amylase and α-glucosidase have revealed key interactions. rsc.org These studies indicate that the quinoxaline ring often engages in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan) in the active site of the target protein. rsc.org Additionally, substituents on the quinoxaline ring can form crucial hydrogen bonds and hydrophobic interactions that enhance binding affinity and selectivity. mdpi.comrsc.org For instance, in a series of phenylisoxazole quinoxalin-2-amine hybrids, the amide group was found to form hydrogen bonds with aspartate residues, while substituents on the quinoxaline moiety were observed to form multiple π-alkyl and alkyl bonds with the enzyme. rsc.org

Another well-established mechanism for some quinoxaline derivatives is the inhibition of DNA gyrase, a target for antibiotics. researchgate.net Molecular docking simulations have shown that quinoxaline derivatives can bind to the quinolone-binding site of DNA gyrase, involving interactions with specific amino acid residues and DNA bases. researchgate.net

Furthermore, some quinoxaline derivatives have been designed as DNA intercalators. researchgate.net The planar aromatic system of the quinoxaline ring is well-suited for insertion between the base pairs of DNA, leading to disruption of DNA replication and transcription and ultimately inducing apoptosis.

The ethanamine side chain of this compound introduces a basic and flexible substituent that could potentially engage in specific interactions with molecular targets. The primary amine group can act as a hydrogen bond donor and acceptor, and its protonated form can participate in ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The stereochemistry at the chiral center of the ethanamine moiety could also play a significant role in target recognition and binding affinity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotatable bond is the C-C bond connecting the quinoxaline ring to the ethanamine side chain.

The quinoxaline ring itself is a rigid, planar aromatic system. The conformational freedom of the molecule is therefore primarily dictated by the orientation of the ethanamine substituent relative to the heterocyclic core. Rotation around the single bond between the quinoxaline ring and the side chain will lead to different conformers with varying steric and electronic interactions. Computational methods, such as Density Functional Theory (DFT), are often employed to determine the relative energies of these conformers and identify the most stable structures. aaup.edu

Intermolecular interactions play a crucial role in the solid-state packing of molecules in crystals and in their interactions with biological targets. The crystal structures of various quinoxaline derivatives have been elucidated, revealing a range of intermolecular forces. researchgate.net These include:

Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. In this compound, the primary amine group is a potent hydrogen bond donor and can also act as an acceptor. This allows for the formation of extensive hydrogen-bonding networks in the solid state or with polar residues in a protein binding pocket.

π-π Stacking: The electron-deficient quinoxaline ring can participate in π-π stacking interactions with other aromatic systems. These interactions are common in the crystal packing of quinoxaline derivatives and are also frequently observed in their binding to biological targets, such as DNA or aromatic amino acid residues in proteins. rsc.org

The combination of a rigid aromatic core and a flexible, hydrogen-bonding side chain in this compound suggests a rich potential for forming specific and stable intermolecular interactions. The precise nature of these interactions will depend on the molecular environment, but they are expected to be a key factor in the compound's physicochemical properties and biological recognition.

Redox Properties and Electron Transfer Mechanisms in Quinoxaline Systems

The quinoxaline ring system is inherently redox-active due to the presence of the pyrazine (B50134) ring, which is π-electron deficient. This property is central to the biological activity of many quinoxaline derivatives and their application in materials science, such as in redox flow batteries. nih.govmdpi.comnju.edu.cnrsc.orgresearchgate.netnih.gov

The redox behavior of quinoxalines can be investigated using electrochemical techniques like cyclic voltammetry. nih.gov These studies reveal that quinoxalines can undergo reversible or quasi-reversible reduction processes. The reduction typically involves the transfer of one or two electrons to the quinoxaline nucleus. rsc.orgresearchgate.net The redox potential of a quinoxaline derivative is sensitive to the nature and position of substituents on the ring. Electron-withdrawing groups generally shift the redox potential to more positive values, making the compound easier to reduce, while electron-donating groups have the opposite effect. mdpi.com

The mechanism of electron transfer in quinoxaline systems is of fundamental interest. In biological contexts, the ability of quinoxaline derivatives to undergo one-electron redox processes can lead to the generation of radical species. mdpi.com For instance, quinoxaline di-N-oxides, a class of antibacterial agents, are thought to exert their effect through bioreduction to form reactive radical anions. nih.gov The excited states of some quinoxaline derivatives can also participate in electron transfer processes, for example, by transferring an electron to molecular oxygen to generate a superoxide (B77818) radical anion. nih.govresearchgate.netdntb.gov.ua

The ethanamine substituent in this compound is an electron-donating group, which would be expected to make the quinoxaline ring more difficult to reduce compared to the unsubstituted parent compound. This modulation of the redox potential could have significant implications for its biological activity and stability.

The table below summarizes the key mechanistic aspects discussed:

SectionKey Mechanistic AspectRelevance to this compound
5.1. Reaction Mechanisms Condensation, Nucleophilic Addition, Oxidation, Reductive AminationPlausible synthetic pathway involves these fundamental reaction types.
5.2. Molecular Targets Enzyme Inhibition (e.g., Kinases, DNA Gyrase), DNA IntercalationPotential mechanisms of action based on related quinoxaline derivatives.
5.3. Conformational Analysis Rotation around C-C single bond, Intermolecular H-bonds, π-π stackingDetermines 3D structure and interactions with the environment.
5.4. Redox Properties One- or two-electron reduction of the quinoxaline ringThe ethanamine group modulates the inherent redox activity of the core.

Structure Activity Relationship Sar Studies of 1 Quinoxalin 2 Yl Ethanamine Analogues

Impact of Substituents on Quinoxaline (B1680401) Ring on Molecular Activity

The quinoxaline ring is a primary target for chemical modification to tune the biological activity of its derivatives. mdpi.com Substituents on the benzene (B151609) portion of the quinoxaline scaffold can profoundly influence the molecule's electronic, steric, and hydrophobic properties, which in turn dictate its interaction with biological targets.

The electronic nature of substituents on the quinoxaline ring is a critical determinant of molecular activity. Numerous studies have demonstrated that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly enhance or diminish the biological potency of these compounds, although the specific effect is highly dependent on the biological target and the position of the substituent. researchgate.netsemanticscholar.org

Generally, the presence of strong EWGs such as nitro (NO₂), trifluoromethyl (CF₃), and halogens (e.g., Cl, F) on the quinoxaline ring is associated with increased biological activity in various contexts, including antimicrobial and anticancer applications. mdpi.comnih.gov For instance, in a series of quinoxaline-1,4-di-N-oxide derivatives, the presence of electron-acceptor substituents was found to increase antibacterial activity, while electron-donor groups led to a reduction in activity. mdpi.com Specifically, the trifluoromethyl group was identified as a substitution that favors antinocardial activity. mdpi.com Similarly, for antitubercular quinoxaline-1,4-di-N-oxides, the presence of a chlorine atom at the 6- or 7-position resulted in the best activity, whereas methyl groups (EDGs) reduced it. mdpi.com In studies of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as α-amylase inhibitors, compounds featuring a nitro substituent at position C-7 exhibited the most potent activity. ontosight.ai

However, this trend is not universal. In some cases, strong EWGs can be detrimental to activity. For example, in a series of quinoxalin-2(1H)-one derivatives designed as anti-HCV agents, the incorporation of more than one halogen or a strong EWG on an associated phenyl moiety resulted in a dramatic loss of activity. researchgate.netmtieat.org Furthermore, for certain anticancer quinoxalines, the replacement of an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing chlorine atom (Cl) was found to decrease activity, highlighting the nuanced and target-specific nature of these electronic effects. semanticscholar.org The position of the substituent is also crucial; derivatives with substituents at the 7-position of the quinoxaline ring often show significantly higher activity compared to their regioisomers with the same substituent at the 6-position. numberanalytics.com

Table 1: Impact of Electronic Effects of Substituents on Quinoxaline Ring Activity

Substituent Type General Effect on Activity Example Substituents Biological Context Citation(s)
Electron-Withdrawing Group (EWG) Increase -CF₃, -Cl, -NO₂ Antibacterial, Antinocardial, Antitubercular, α-Amylase Inhibition mdpi.comontosight.ai
Electron-Withdrawing Group (EWG) Decrease Multiple halogens Anti-HCV researchgate.netmtieat.org
Electron-Donating Group (EDG) Decrease -CH₃ Antibacterial, Antitubercular mdpi.com
Electron-Donating Group (EDG) Increase -OCH₃ Anticancer (specific series) semanticscholar.org

Beyond electronic effects, the size, shape, and hydrophobicity of substituents on the quinoxaline ring play a vital role in molecular activity. These properties influence how the molecule fits into its biological target's binding site and its ability to cross biological membranes.

Steric hindrance, which refers to the spatial arrangement of atoms, can either be beneficial or detrimental. In some antiviral quinoxaline derivatives, the presence of bulky substitutions at positions 2 and 3 was found to enhance activity compared to analogues with smaller groups. mdpi.com Conversely, in other series, increased bulkiness can lead to a decrease in potency. For example, when comparing ester groups at the C2 position of quinoxaline 1,4-dioxides, an ethoxycarbonyl group generally enhanced antimycobacterial activity, whereas a bulkier isopropyl ester group led to a significant decrease in activity, suggesting a negative steric effect. numberanalytics.com

Hydrophobicity is another key factor. A computational analysis of 2-aryl quinoxaline derivatives identified hydrophobic fields as having a substantial impact on biological activity. nih.gov In studies of quinoxaline derivatives against T. cruzi, it was noted that more hydrophilic compounds tended to have decreased activity, suggesting that a certain degree of lipophilicity is required for effective action, possibly to facilitate passage through cell membranes. nih.gov These findings indicate that a delicate balance of steric bulk and hydrophobicity is necessary to achieve optimal molecular activity.

Role of the Ethanamine Moiety in Modulating Activity

SAR studies on related quinoxaline and quinazoline (B50416) analogues provide insight into the likely importance of this side chain. The nature of the amine group itself—whether it is primary (-NH₂), secondary (-NHR), or tertiary (-NR₂)—is often a key determinant of potency. For instance, in one series of anticancer quinoxalines, a secondary amine at a similar position was found to increase activity, whereas primary and tertiary amines were less effective. researchgate.net The basicity of the nitrogen atom, which can be protonated at physiological pH, allows for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.

Furthermore, modifications to the chain connecting the amine to the quinoxaline ring can also have a significant impact. In a study of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, extensive modification of the amino side chain revealed that its structure dramatically influences activity. For example, incorporating the amine into a heterocyclic ring system, such as a 4-methylpiperazin-1-yl group, potently activated the Sirt6 enzyme, while other substitutions like morpholinyl were inactive. researchgate.net This highlights that the conformation, size, and hydrogen-bonding capacity of the entire side chain are critical for molecular recognition. The ethanamine moiety can act as a flexible linker, allowing the molecule to adopt an optimal conformation for binding, or it can be a core part of the pharmacophore that directly engages with the target.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. Current time information in Bangalore, IN. The 1-(quinoxalin-2-yl)ethanamine molecule possesses a chiral center at the carbon atom of the ethanamine side chain to which the amino group is attached. This results in the existence of two non-superimposable mirror-image forms known as enantiomers, (R)-1-(quinoxalin-2-yl)ethanamine and (S)-1-(quinoxalin-2-yl)ethanamine.

It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. Current time information in Bangalore, IN.srikvcpharmacy.com This is because one enantiomer may fit into a biological target's binding site more effectively than the other, much like a right hand fits better into a right-handed glove.

Correlation Between Computational Descriptors and Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models rely on calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

For quinoxaline derivatives, several types of descriptors have been successfully correlated with biological activity.

Electronic Descriptors : Quantum chemical calculations using Density Functional Theory (DFT) have shown a relationship between electronic parameters and activity. Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the HOMO-LUMO gap have been linked to the anti-mycobacterial activity of quinoxaline compounds. These descriptors relate to the molecule's ability to donate or accept electrons, which is often central to its mechanism of action.

Topological and Shape Descriptors : In a QSAR study on quinoxaline derivatives with antiepileptic activity, topological descriptors that describe the size, shape, and branching of a molecule were found to be important. conicet.gov.ar Descriptors like molar refractivity, various shape indices (kappa), and valence connectivity indices showed good predictive power for the observed activity. conicet.gov.ar

3D-QSAR Field Descriptors : Three-dimensional QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) go a step further by analyzing the 3D fields surrounding the molecule. A CoMSIA study on 2-aryl quinoxaline derivatives found that steric, electrostatic, and hydrophobic fields, along with hydrogen bond acceptor fields, had a substantial impact on their α-amylase inhibitory activity. nih.gov

These computational models not only help in understanding the structural requirements for activity but also serve as predictive tools to design new, more potent analogues before their synthesis, thereby streamlining the drug discovery process. nih.gov

Table 2: Correlation of Computational Descriptors with Quinoxaline Analogue Activity

Descriptor Type Specific Descriptor(s) Correlated Biological Activity Study Type Citation(s)
Electronic E-HOMO, E-LUMO, HOMO-LUMO Gap Anti-Mycobacterium tuberculosis DFT
Topological Molar Refractivity, Shape Index (kappa) Antiepileptic QSAR conicet.gov.ar
3D Field Steric, Electrostatic, Hydrophobic Fields α-Amylase Inhibition 3D-QSAR (CoMSIA) nih.gov
Molecular Epsilon3, Zcomp Dipole, XA Anticancer (TNBC) 2D-QSAR

Design Principles for Modulating Molecular Recognition

Based on comprehensive SAR studies, a set of design principles can be formulated to guide the synthesis of new this compound analogues with tailored biological activities. Modulating molecular recognition—the specific interaction between the drug molecule and its biological target—is the ultimate goal of this process.

Key design principles include:

Strategic Substitution on the Quinoxaline Ring : The targeted placement of substituents with specific electronic and steric properties is paramount. For many applications, introducing small, electron-withdrawing groups at the 7-position of the quinoxaline ring appears to be a favorable strategy to enhance potency. However, the ideal electronic nature must be determined for each specific biological target.

Optimization of the Ethanamine Side Chain : The C2-ethanamine moiety is a critical point for modification. This includes optimizing its length, flexibility, and basicity. Converting the primary amine to a secondary amine or incorporating it into a small heterocyclic ring (e.g., piperazine) can lead to improved interactions and potency. researchgate.netresearchgate.net

Stereochemical Control : Given the significant impact of stereochemistry on activity, controlling the chirality of the ethanamine side chain is essential. nih.govconicet.gov.ar Synthesis should be designed to produce a single, active enantiomer, as this can lead to a more potent and selective compound with a better safety profile.

Computationally-Guided Design : Utilizing QSAR and molecular docking models can help prioritize which analogues to synthesize. nih.gov By predicting the activity of virtual compounds, researchers can focus their efforts on molecules that are most likely to succeed, saving time and resources.

By integrating these principles, medicinal chemists can more rationally design novel this compound derivatives with improved molecular recognition for their intended biological targets.

Future Research Directions and Challenges in 1 Quinoxalin 2 Yl Ethanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that can involve harsh reaction conditions, toxic solvents, and expensive catalysts. nih.govmdpi.com A significant future direction lies in the development of novel and sustainable synthetic routes.

Key Areas for Advancement:

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. nih.govripublication.comajrconline.org This includes the use of green solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free reactions, and the development of recyclable catalysts. ripublication.comarabjchem.org For instance, methods utilizing PEG-400 as a reaction medium have shown promise for the synthesis of 2-amino quinoxaline derivatives at room temperature without a catalyst. ripublication.com Similarly, polymer-supported sulphanilic acid has been demonstrated as an effective and recyclable heterogeneous catalyst for quinoxaline synthesis. arabjchem.org

Metal-Free Catalysis: Transition-metal-free catalysis is an attractive area of research due to the often lower cost and toxicity compared to metal-based catalysts. nih.gov Organocatalysts, such as camphorsulfonic acid, have been successfully employed for the synthesis of quinoxaline derivatives under mild, ambient temperature conditions. ijrar.org

Electrochemical Synthesis: Electrosynthesis is emerging as a green and sustainable strategy, using electrons as traceless reagents to avoid hazardous and toxic oxidants and reductants. thieme-connect.com This method has been successfully applied to the synthesis of 2-substituted quinoxalines. thieme-connect.com

One-Pot and Tandem Reactions: Developing one-pot and tandem reaction sequences can significantly improve efficiency by reducing the number of purification steps and minimizing waste. nih.gov An example is the graphene oxide-catalyzed one-pot reduction of 2-nitroaniline (B44862) followed by a tandem reaction with 1,2-dicarbonyl compounds to produce quinoxalines. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for quinoxaline synthesis. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
MethodologyKey FeaturesExample Catalyst/SolventAdvantagesReference
Green ChemistryUse of environmentally benign solvents and catalystsPEG-400, Water, Polymer-supported sulphanilic acidEco-friendly, reduced waste, often milder conditions ripublication.comarabjchem.org
Metal-Free CatalysisAvoids transition metalsCamphorsulfonic acid, Graphene oxideLower cost and toxicity, environmentally benign nih.govijrar.org
Electrochemical SynthesisUses electrons as reagents-Sustainable, avoids toxic redox reagents thieme-connect.com
One-Pot ReactionsMultiple reaction steps in a single vesselGraphene oxideIncreased efficiency, reduced waste nih.gov
Microwave-Assisted SynthesisUses microwave irradiation to heat reactionsIodineFaster reaction times, improved yields mdpi.comnih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is becoming increasingly crucial for accelerating the discovery and optimization of new chemical entities. nih.gov

Future research in this area should focus on:

Quantum Chemical Analysis: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic and structural properties of 1-(quinoxalin-2-yl)ethanamine derivatives. unlp.edu.arwu.ac.thresearchgate.net These theoretical studies can provide insights into reactivity, stability, and potential biological activity, guiding experimental efforts. unlp.edu.ar

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling: QSPR and QSAR models can be developed to correlate the structural features of quinoxaline derivatives with their physical properties (like melting point) or biological activities. unlp.edu.arresearchgate.net These models can then be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic targets. unlp.edu.ar

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking and dynamics simulations can predict the binding affinity and interaction modes of this compound derivatives with biological targets. nih.govresearchgate.netrsc.org This computational screening can identify promising candidates for further experimental validation. nih.govresearchgate.net For example, computational studies have been used to identify quinoxaline derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

High-Throughput Screening: The use of microdroplet reaction technology allows for the rapid screening of reaction conditions to find the optimal synthesis parameters, significantly improving yields and reducing reaction times. nih.gov

Exploration of Underexplored Derivatization Strategies

While the quinoxaline core is well-explored, there remains significant potential in investigating novel derivatization strategies for the this compound scaffold.

Promising avenues for exploration include:

Functionalization of the Ethylamine (B1201723) Side Chain: Modifications to the ethylamine moiety, such as N-alkylation, N-acylation, or incorporation into larger heterocyclic systems, could lead to derivatives with novel properties.

Substitution on the Quinoxaline Ring: The introduction of various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the benzene (B151609) portion of the quinoxaline ring can significantly influence the electronic properties and biological activity of the molecule. nih.gov Structure-activity relationship studies have shown that the position and nature of these substituents are critical. mdpi.comnih.gov

Formation of Fused-Ring Systems: The synthesis of polyheterocyclic systems by building upon the this compound framework is a promising strategy. unlp.edu.ar For instance, pyrrolo[1,2-a]quinoxalines have been synthesized through the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes. mdpi.com

Conjugation with Other Bioactive Molecules: Linking the this compound scaffold to other known pharmacophores can lead to hybrid molecules with enhanced or dual biological activities. mdpi.com

Addressing Challenges in Rational Design and Optimization

The rational design and optimization of this compound derivatives for specific applications, particularly in medicinal chemistry and materials science, present several challenges.

Key challenges to be addressed include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Quinoxalin-2-yl)ethanamine derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing triazoloquinoxaline derivatives. Key steps include:

  • Using a 1:1.2 molar ratio of alkyne to azide precursors.
  • Catalyzing with CuI (5 mol%) in DMF at 60°C for 12 hours.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Yields exceeding 75% can be achieved by optimizing solvent polarity and reaction time .
    • Data Table :
DerivativeYield (%)Reaction Time (h)
Triazoloquinoxaline A7812
Triazoloquinoxaline B8214

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (GHS Category 2/2A hazards).
  • Work in a fume hood to prevent inhalation.
  • In case of exposure:
  • Skin : Wash immediately with soap/water for 15 minutes .
  • Eyes : Rinse with saline solution for 20 minutes and seek medical attention.
  • Store in airtight containers away from light and oxidizing agents.

Q. How can crystallographic characterization validate the molecular structure of this compound complexes?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement.
  • Key parameters:
  • Mo-Kα radiation (λ = 0.71073 Å).
  • Data collection at 100 K to minimize thermal motion.
  • R-factor < 0.05 for high precision.
  • WinGX Suite aids in data visualization and symmetry validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Perform orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity.
  • Use AutoDock4 for molecular docking to assess binding affinity variations across isoforms.
  • Flexible sidechain docking with Lamarckian genetic algorithm.
  • Cross-validate with experimental IC50 values .
  • Analyze discrepancies via molecular dynamics (MD) simulations (e.g., RMSD > 2 Å indicates unstable binding).

Q. What computational approaches are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure data.
  • Basis set recommendation: 6-31G(d,p) for geometry optimization.
  • Calculate HOMO-LUMO gaps to predict redox activity.
  • Thermochemical accuracy (average deviation < 3 kcal/mol) is achievable with exact-exchange corrections .

Q. How do hydrogen-bonding interactions influence the physicochemical properties of this compound in drug design?

  • Methodological Answer :

  • Use topological polar surface area (TPSA) to predict membrane permeability (e.g., TPSA > 60 Ų correlates with low BBB penetration).
  • ESOL Log S calculations estimate aqueous solubility (e.g., Log S = -2.05 indicates moderate solubility).
  • Optimize hydrogen-bond donors/acceptors via substituent modification (e.g., introducing methyl groups reduces TPSA by 15%) .
    • Data Table :
ParameterValueRelevance
TPSA38.91 ŲHigh GI absorption
ESOL Log S-2.05Moderate solubility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.